molecular formula C13H20N2O3 B2636673 3-[(2,5-dimethylfuran-3-yl)methyl]-1-(oxan-4-yl)urea CAS No. 2034499-94-8

3-[(2,5-dimethylfuran-3-yl)methyl]-1-(oxan-4-yl)urea

Cat. No.: B2636673
CAS No.: 2034499-94-8
M. Wt: 252.314
InChI Key: NROXFKJSOWGXGX-UHFFFAOYSA-N
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Description

3-[(2,5-dimethylfuran-3-yl)methyl]-1-(oxan-4-yl)urea is an organic compound that features a furan ring substituted with dimethyl groups and a urea moiety attached to an oxane ring

Scientific Research Applications

3-[(2,5-dimethylfuran-3-yl)methyl]-1-(oxan-4-yl)urea has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It could be used in the development of new materials or as a catalyst in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,5-dimethylfuran-3-yl)methyl]-1-(oxan-4-yl)urea typically involves the reaction of 2,5-dimethylfuran with an appropriate urea derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. For instance, the reaction might be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely involve a scaled-up version of the laboratory synthesis, with optimizations for yield and purity. This could include continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-[(2,5-dimethylfuran-3-yl)methyl]-1-(oxan-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction could produce dihydrofuran derivatives.

Mechanism of Action

The mechanism by which 3-[(2,5-dimethylfuran-3-yl)methyl]-1-(oxan-4-yl)urea exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3-acetyl-2,5-dimethylfuran: This compound shares the furan ring with dimethyl substitutions but differs in the functional groups attached.

    1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea: Similar in structure but with additional hydroxyl and propyl groups.

Uniqueness

3-[(2,5-dimethylfuran-3-yl)methyl]-1-(oxan-4-yl)urea is unique due to its specific combination of a furan ring, dimethyl substitutions, and a urea moiety attached to an oxane ring. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-[(2,5-dimethylfuran-3-yl)methyl]-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-9-7-11(10(2)18-9)8-14-13(16)15-12-3-5-17-6-4-12/h7,12H,3-6,8H2,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROXFKJSOWGXGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)NC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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